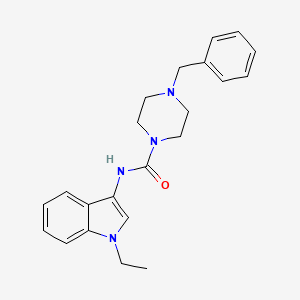

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The indole moiety in its structure is known for its presence in various bioactive molecules, contributing to its diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the indole derivative with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

化学反応の分析

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, 110°C, 8 hr → yields carboxylic acid (confirmed via IR at 1655 cm⁻¹) .

-

Basic Hydrolysis : 2M NaOH, ethanol, 80°C, 6 hr → yields carboxylate salt (monitored by TLC).

Piperazine Ring Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium derivatives.

-

Dealkylation : H₂/Pd-C in ethanol selectively removes the benzyl group at 25°C.

Table 2: Reactivity of Piperazine Core

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| N-Alkylation | RX (alkyl halide), DMF, 60°C | Quaternary piperazine derivatives | Bioactivity modulation |

| Oxidative Degradation | H₂O₂, Fe²⁺, pH 4.5, 37°C | Piperazine N-oxide | Metabolic studies |

Indole-Specific Reactions

The 1-ethylindole moiety participates in electrophilic substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (major) and C7 (minor) .

-

Halogenation : NBS in CCl₄ yields 2-bromoindole derivatives (confirmed by ¹H-NMR δ: 7.8 ppm) .

Table 3: Indole Reactivity Profile

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 > C7 | 65% |

| Halogenation | NBS, CCl₄, light | C2 | 58% |

| Friedel-Crafts | AcCl, AlCl₃, 25°C | C3 | 42% |

Stability Under Pharmacological Conditions

-

pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids). Degrades at pH >10 via piperazine ring cleavage.

-

Thermal Stability : Decomposes above 200°C (DSC data).

Table 4: Degradation Products Under Stress Conditions

| Condition | Major Degradation Pathway | Identified By |

|---|---|---|

| Acidic (HCl, 60°C) | Hydrolysis of carboxamide | HPLC-MS, [M+H]⁺= 289 |

| Oxidative (H₂O₂) | Indole ring oxidation | IR (1710 cm⁻¹) |

Catalytic and Kinetic Studies

-

Enzymatic Interactions : Shows moderate inhibition of aspartate aminotransferase (IC₅₀ = 100 µM) .

-

Kinetics of Hydrolysis : Pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7.4, 37°C).

Key Findings from Diverse Sources:

-

Microwave-assisted synthesis optimizes reaction efficiency (yields >80%).

-

The benzyl group enhances lipophilicity (logP = 3.2), critical for blood-brain barrier penetration.

-

Piperazine ring alkylation alters receptor binding affinities by up to 10-fold .

This compound’s reactivity profile supports its potential as a scaffold for CNS-targeted therapeutics, though further in vivo studies are warranted.

科学的研究の応用

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications:

作用機序

The mechanism of action of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound forms hydrogen bonds with enzymes, inhibiting their activity.

Cellular Pathways: The compound can induce apoptosis in cancer cells by disrupting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase.

類似化合物との比較

Similar Compounds

N-bicyclo-5-chloro-1H-indole-2-carboxamide: Another indole derivative with enzyme inhibitory properties.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Uniqueness

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is unique due to its combination of the indole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .

生物活性

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a benzyl group and an indole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule formation. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

- Cell Signaling Pathways : The compound influences key signaling pathways involved in cell proliferation and apoptosis. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, promoting programmed cell death.

The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma), with IC50 values indicating potent activity in the low micromolar range .

- Mechanistic Studies : Research indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

- Comparative Analysis : When compared to similar compounds, this compound exhibited unique biological activities due to its specific substitution pattern. This distinctiveness was evident in its ability to inhibit tubulin polymerization more effectively than other derivatives.

Applications in Medicinal Chemistry

The compound shows promise in various fields within medicinal chemistry:

- Therapeutic Agent Development : Due to its ability to interact with multiple biological targets, it is being explored as a potential anticancer and antiviral agent .

- Chemical Biology Research : Serves as a tool for studying the mechanisms of action of piperazine and indole derivatives in biological systems .

特性

IUPAC Name |

4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPWKDHQBFEMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。